methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate
Overview
Description
Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of Methyl 3-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methylbenzoate, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is particularly important in the Wnt signaling pathway, which is involved in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action is 1.25-5 μM in DLD-1, SW480, and LS174T cultures .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . The Wnt pathway is a complex network of proteins most well known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. The inhibition of this pathway by MSAB can lead to decreased cell proliferation, particularly in Wnt-dependent cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 25 mg/ml , suggesting good bioavailability
Result of Action
The result of MSAB’s action is a selective inhibition against Wnt signaling-dependent proliferation of cancer cells . In vitro, it has shown efficacy against such cells with an IC50 of less than 6 μM, while exhibiting little efficacy in Wnt-independent cultures . In vivo, daily intraperitoneal injection of MSAB (10-20 mg/kg/day) has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Action Environment
The environment can influence the action, efficacy, and stability of MSAB. For instance, the temperature at which MSAB is stored can affect its stability, with a recommended storage temperature of 2-8°C . Additionally, the cellular environment, including the presence or absence of Wnt signaling, can influence the efficacy of MSAB
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate typically involves multiple steps:
Formation of 4-acetamidobenzenesulfonyl chloride: This is achieved by reacting 4-acetamidobenzenesulfonic acid with thionyl chloride.
Coupling Reaction: The 4-acetamidobenzenesulfonyl chloride is then reacted with 3-amino-4-methylbenzoic acid to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation and the use of high-yielding reagents like calcium triflimide can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.
Reduction: Reduction reactions can target the sulfonamido group, converting it to a sulfonic acid.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include sulfonic acids or amines.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the production of dyes and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in the treatment of toxoplasmosis.
Uniqueness
Methyl 3-(4-acetamidobenzenesulfonamido)-4-methylbenzoate is unique due to its specific structure, which combines a benzoate ester with both acetamido and sulfonamido groups.
Properties
IUPAC Name |
methyl 3-[(4-acetamidophenyl)sulfonylamino]-4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-4-5-13(17(21)24-3)10-16(11)19-25(22,23)15-8-6-14(7-9-15)18-12(2)20/h4-10,19H,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFBULTWSMTVQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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